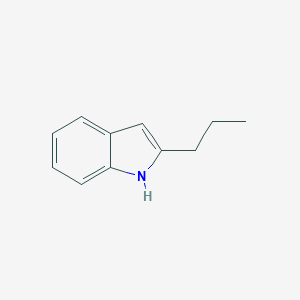

2-propyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

13228-41-6 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-propyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |

InChI Key |

HJENUMMIFDMCEN-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2=CC=CC=C2N1 |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2N1 |

Other CAS No. |

13228-41-6 |

Synonyms |

1H-Indole, 2-propyl- |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propyl 1h Indole and Its Analogues

Conventional Synthetic Routes

Traditional methods for indole (B1671886) synthesis, though sometimes requiring harsh conditions, remain fundamental in organic chemistry for their reliability and broad applicability.

Fischer Indole Synthesis and its Mechanistic Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent and widely used method for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comtestbook.com For the synthesis of 2-propyl-1H-indole, phenylhydrazine would be reacted with pentan-2-one.

The mechanism proceeds through several key steps. Initially, the phenylhydrazone isomerizes to an enamine tautomer. byjus.com Protonation of the enamine is followed by a bhu.ac.inbhu.ac.in-sigmatropic rearrangement, which is an irreversible electrocyclic reaction that breaks the N-N bond and forms a new C-C bond. byjus.com The resulting di-imine intermediate then undergoes rearomatization of the benzene (B151609) ring. Subsequent intramolecular attack by the nucleophilic amine onto the imine function forms an aminoindoline intermediate. byjus.com Finally, the elimination of an ammonia (B1221849) molecule under acidic catalysis leads to the aromatic indole. byjus.com

Various acids can catalyze this reaction, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgtestbook.com The choice of catalyst can be crucial and may influence the reaction's outcome, especially when using unsymmetrical ketones, which can lead to regioisomeric products. byjus.comsharif.edu

A notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach expands the scope of the Fischer indole synthesis by allowing for the use of a wider range of starting materials. wikipedia.org

Reissert Indole Synthesis

The Reissert indole synthesis offers a pathway to indole-2-carboxylic acids, which can then be decarboxylated to yield the corresponding indole. wikipedia.org This multi-step process begins with the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net The nitro group is then reduced, typically with zinc in acetic acid, which facilitates the cyclization to the indole-2-carboxylic acid. wikipedia.org Subsequent heating of the carboxylic acid derivative results in decarboxylation to afford the final indole product. wikipedia.org To synthesize this compound via this method, one would need to start with an appropriately substituted o-nitrotoluene and introduce the propyl group at a later stage, as the direct synthesis of a 2-alkyl indole is not the primary outcome of this reaction sequence.

Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org This method is particularly useful for the preparation of 2-alkylindoles that are not readily accessible through other means. wikipedia.org The reaction typically employs bases like sodium or potassium alkoxides at temperatures between 200-400 °C. wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-methyl group by the strong base. The resulting carbanion then attacks the amide carbonyl carbon, leading to a cyclized intermediate that, after a hydrolysis workup, yields the indole. wikipedia.org Modern variations of the Madelung reaction have been developed that proceed under milder conditions, for example, by using organolithium bases. bhu.ac.in A modified approach, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids to produce substituted indoles. wikipedia.org

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is a reaction that produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline (B41778) under harsh conditions. wikipedia.org While classically used for 2-arylindoles, its principles can be adapted. The synthesis of 3-methyl-2-phenyl-1H-indoles has been achieved using this method by reacting α-bromopropiophenone derivatives with anilines. nih.gov The mechanism involves the initial reaction of the α-halo-ketone with aniline to form an α-anilino-ketone intermediate. wikipedia.orgchemeurope.com Further reaction with another molecule of aniline and subsequent electrophilic cyclization onto the aniline ring, followed by aromatization, yields the indole product. wikipedia.org Despite its long history, the reaction has seen limited use due to often low yields and the requirement for high temperatures. wikipedia.org However, recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have made the conditions milder. wikipedia.org

Cyclization Reactions of Alkynes and Nitrogen Sources

The synthesis of indoles through the cyclization of alkynes with a nitrogen source is a versatile and powerful strategy. rsc.org These reactions can be promoted under various conditions, including metal-free systems. One common approach involves the electrophilic cyclization of ortho-alkynylanilines. In this process, an electrophile (such as iodine) activates the carbon-carbon triple bond, which is then attacked by the nitrogen atom of the aniline in an anti-nucleophilic manner. This forms a vinyl intermediate which, after subsequent steps, leads to the indole product. The choice of the alkyne and the nitrogen source allows for the synthesis of a wide range of substituted indoles. For instance, the cyclization of 1-(2-aminoaryl)propynols can yield 1H-indole-2-carbaldehydes.

Modern Catalytic Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance in indole synthesis. mdpi.com Palladium-based catalysts are particularly prominent in this area. mdpi.com

A significant strategy involves the palladium-catalyzed Sonogashira cross-coupling of o-haloanilines with terminal alkynes, followed by an intramolecular cyclization. mdpi.com This two-step, one-pot methodology provides a direct route to 2-substituted indoles. For example, 2-iodoanilines can be reacted with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, a base, and a phosphine (B1218219) ligand to afford the desired indole. mdpi.com

Recent developments have focused on making these processes more environmentally friendly. For instance, the synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been achieved in an aqueous solution of the surfactant TPGS-750-M using just palladium(II) acetate (B1210297) as the catalyst. nih.gov This micellar catalysis approach avoids the need for organic solvents and often proceeds with high efficiency. nih.gov

Furthermore, tandem reactions that form multiple bonds in a single operation have been developed. For example, a palladium-catalyzed tandem reaction of 2-N-unprotected-2-alkynylanilines with electron-poor alkenes can lead to 2,3-disubstituted indoles. mdpi.com The specific outcome of such reactions can often be tuned by the choice of the palladium catalyst and reaction conditions. mdpi.com These modern catalytic methods represent a significant advancement in the synthesis of complex indole derivatives, offering high levels of control and efficiency. mdpi.com

Transition Metal-Catalyzed Indole Syntheses

Transition metals play a pivotal role in modern organic synthesis, and the construction of the indole nucleus is no exception. Catalysts based on palladium, rhodium, iridium, and iron have been extensively developed to facilitate the formation of this important heterocyclic motif through various mechanistic pathways, including cyclizations, cross-couplings, and C-H amination reactions.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis is a cornerstone of indole synthesis, enabling the construction of the bicyclic ring system through efficient carbon-carbon and carbon-nitrogen bond-forming reactions. mdpi.com A prevalent strategy involves the heteroannulation of substituted anilines with alkynes.

One effective method utilizes a palladium on carbon (Pd/C) catalyst for the synthesis of 2- and 2,3-substituted indoles. rsc.org This heterogeneous catalysis approach involves the reaction of N-tosyl-2-iodoaniline with various alkynes. The use of an N-tosyl protecting group on the aniline nitrogen was found to accelerate the reaction. For instance, reacting N-tosyl-2-iodoaniline with a monosubstituted alkyne like 1-pentyne (B49018) would yield the corresponding this compound derivative. The reaction is typically performed in N-methyl-2-pyrrolidone (NMP) with sodium acetate as a base. rsc.org

A one-pot, two-step process catalyzed by a combination of mercury(I) and palladium(II) has also been developed for generating 2-substituted indoles. researchgate.net This reaction begins with the mercury(I)-catalyzed hydroamination of a terminal acetylene (B1199291) with an aniline to form an imine intermediate. This intermediate then undergoes a palladium(II)-catalyzed C-H activation and cyclization to form the indole ring. In a specific example, 5-methoxy-2-propyl-1H-indole was synthesized from 4-methoxyaniline and 1-pentyne. The initial hydroamination was catalyzed by Hg₂Cl₂, followed by the addition of Pd(OAc)₂ and Cu(OAc)₂ as an oxidant to facilitate the cyclization, affording the target indole. researchgate.net

| Catalyst System | Starting Materials | Product Example | Key Conditions | Ref. |

| Pd/C, NaOAc | N-tosyl-2-iodoaniline, 1-Pentyne | N-tosyl-2-propyl-1H-indole | NMP, Heat | rsc.org |

| Hg₂Cl₂, Pd(OAc)₂, Cu(OAc)₂ | 4-Methoxyaniline, 1-Pentyne | 5-Methoxy-2-propyl-1H-indole | DMSO, 60 °C then cyclization | researchgate.net |

Rhodium-Catalyzed Reactions

Rhodium catalysts offer unique reactivity for synthesizing substituted indoles, often proceeding through pathways involving rhodium-nitrene intermediates or C-H activation/annulation cascades. nih.gov A notable method involves the rhodium(II)-catalyzed reaction of β,β-disubstituted styryl azides to selectively produce 2,3-disubstituted indoles. nih.gov

The reaction is initiated by the decomposition of the vinyl azide (B81097) by the rhodium(II) catalyst to form a rhodium-nitrene complex. This is followed by an intramolecular cyclization and a selective 1,2-migration of one of the β-substituents to form the indole scaffold. The choice of rhodium catalyst, such as rhodium(II) perfluorobutyrate [Rh₂(pfb)₄] or [Rh₂(esp)₂], can be crucial for achieving high yields. nih.gov To synthesize a 2-propyl-3-aryl-1H-indole, a styryl azide precursor bearing a propyl group and an aryl group at the β-position would be required. The reaction demonstrates high regioselectivity, with the aryl group preferentially migrating. nih.gov

Furthermore, Rh(III)-catalyzed oxidative annulation reactions between aryl indoles and alkenes provide access to fused polycyclic indole systems. nih.gov While not directly producing simple 2-propyl-1H-indoles, these methods highlight the versatility of rhodium in functionalizing the indole core. nih.govdovepress.com

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts are preeminent in the field of asymmetric hydrogenation, a powerful tool for introducing chirality into molecules. nih.gov While typically used for the reduction of existing heterocycles rather than their initial formation, this methodology is critical for producing chiral analogues of this compound. For example, the asymmetric hydrogenation of an N-protected 2-propylquinoline (B155077) using a chiral iridium catalyst could produce a chiral 2-propyl-1,2,3,4-tetrahydroquinoline.

The catalyst system generally consists of an iridium precursor like [Ir(COD)Cl]₂ complexed with a chiral phosphine ligand, often in the presence of an additive like iodine (I₂). This system has proven highly effective for the hydrogenation of various quinolines and indoles. chemrxiv.org The choice of chiral ligand is paramount for achieving high enantioselectivity. This approach allows for the synthesis of optically active saturated N-heterocycles, which are valuable building blocks in medicinal chemistry. ub.edursc.org

| Catalyst System | Substrate Type | Transformation | Key Feature | Ref. |

| [Ir(COD)Cl]₂ / Chiral Ligand / I₂ | N-Protected Indoles/Quinolines | Asymmetric Hydrogenation | High Enantioselectivity (ee) | chemrxiv.org |

Iron-Catalyzed C-H Amination

Iron, being an inexpensive and environmentally benign metal, has emerged as a powerful catalyst for C-H amination reactions to form N-heterocycles. rsc.org The intramolecular C-H amination of specifically designed precursors provides a direct route to the indole ring system. organic-chemistry.org

One practical method employs iron(II) triflate (Fe(OTf)₂) as a catalyst to convert aryl azidoacrylates into indoles. dovepress.comorganic-chemistry.org The reaction proceeds via an intramolecular C-H amination, where a transient iron-nitrene species is proposed to insert into an ortho C-H bond of the aryl ring, followed by cyclization and aromatization. The process is efficient for a range of substrates with various substituents on the aromatic ring. organic-chemistry.org

A specific example leading to a this compound analogue is the iron(III) bromide (FeBr₃)-catalyzed intramolecular cross-dehydrogenative coupling. rsc.org The synthesis of 3-phenyl-2-propyl-1H-indole was achieved in an 84% yield via this method, which utilizes air as the oxidant, highlighting its "green" credentials. rsc.orgrsc.org

| Catalyst | Precursor Type | Product Example | Yield | Ref. |

| Fe(OTf)₂ | Aryl azidoacrylates | 2-Substituted Indole-carboxylates | up to 99% | dovepress.comorganic-chemistry.org |

| FeBr₃ | Alkenylaniline | 3-Phenyl-2-propyl-1H-indole | 84% | rsc.org |

Metal-Free Catalysis in Indole Synthesis

In the push towards more sustainable chemistry, metal-free synthetic routes have gained significant traction. These methods avoid the cost and potential toxicity associated with transition metals, often employing readily available reagents or electrochemical techniques. dergipark.org.tr

A notable metal-free approach involves the use of N-iodosuccinimide (NIS) to mediate a cascade C-N bond formation and subsequent aromatization. researchgate.net Starting from N-protected 2-alkenylanilines, this reaction proceeds under mild conditions without any other catalysts or additives. The proposed mechanism involves an iodonium (B1229267) ion-triggered intramolecular cyclization, followed by elimination to furnish the indole product. A variety of indoles with different functional groups have been synthesized in good to excellent yields using this protocol. researchgate.net

Electrochemical methods also offer a powerful metal-free alternative. An electrocatalytic dehydrogenative cyclization of 2-vinylanilides, using an organic redox catalyst, can produce 2,3-disubstituted indoles without the need for external chemical oxidants. organic-chemistry.org Similarly, an electrochemical intramolecular C(sp²)-H amination mediated by iodine allows for the synthesis of indoles from 2-vinylanilines. organic-chemistry.org

Hypervalent Iodine Mediated Transformations

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodinebis(trifluoroacetate) (PIFA), are versatile and environmentally friendly oxidants used in a wide range of organic transformations, including the synthesis and functionalization of indoles. nih.govacs.org These reagents can mediate oxidative cyclizations and functional group introductions under metal-free conditions. rsc.orgbeilstein-journals.org

A study on the one-pot functionalization of 2,3-disubstituted indoles demonstrates the utility of these reagents. clockss.org Specifically, the reaction of N-PMB-2-propyl-3-ethylindole with iodosobenzene (B1197198) and trimethylsilyl (B98337) azide (TMSN₃) resulted in the selective formation of the 3α-azide derivative in 75% yield. clockss.org The reaction is believed to proceed through an iminium intermediate generated by the attack of the indole at the iodine atom of the hypervalent iodine species. This intermediate is then trapped by a nucleophile. clockss.org This methodology is valuable for introducing functionality at the α-position of alkyl groups attached to the indole core.

| Reagent System | Substrate | Product | Yield | Ref. |

| Iodosobenzene, TMSN₃ | 3-Ethyl-1-(4-methoxybenzyl)-2-propyl-1H-indole | 3-(1-Azidoethyl)-1-(4-methoxybenzyl)-2-propyl-1H-indole | 75% | clockss.org |

| PIFA, Nucleophiles | 2,3-Disubstituted Indoles | 2α-Functionalized Indoles | Moderate | clockss.org |

Green Chemistry Principles in this compound Synthesis

In response to growing environmental awareness, a significant shift towards greener synthetic technologies has been observed in the synthesis of indole derivatives. beilstein-journals.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. In the context of indole synthesis, microwave-assisted methods have been successfully employed. For instance, the synthesis of various indole–chalcone hybrids has been achieved through a microwave-assisted, one-pot approach involving a condensation reaction followed by the deprotection of a Boc-protected indole precursor. mdpi.com This method is noted for being facile and rapid. mdpi.com Similarly, a series of 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives were synthesized in high yields using microwave assistance for the condensation step with various aldehydes. arabjchem.org The reaction of 2-propyl-N'-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide, for example, was completed in just 1.5 minutes. arabjchem.org Furthermore, an efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from anilines was optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com The Fischer indole reaction, a classic method for indole synthesis, has also been adapted to microwave-assisted conditions in an aqueous medium, allowing for an environmentally benign and efficient synthesis of complex carbazole (B46965) derivatives. rsc.org

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry, as it reduces environmental pollution and health hazards. Several solvent-free methods for the synthesis of indole derivatives have been developed. The Fischer-indole synthesis, for example, has been effectively carried out under solvent-free conditions using a naturally occurring chiral catalyst derived from marine sponge and H3PO4. brieflands.com This method involves grinding the reactants together at room temperature. brieflands.com Another approach utilizes a reusable multi-SO3H Brønsted acidic room-temperature ionic liquid as a catalyst for the reaction of hydrazines with 1,3-diketones in water, although solvent-free conditions have also been explored. researchgate.net The synthesis of bis(indolyl)methanes (BIMs), which are structurally related to indole derivatives, has been achieved under solvent-free conditions using various protic and Lewis acids as catalysts. beilstein-journals.org For instance, the reaction between indole and benzaldehyde (B42025) can be catalyzed by nano-TiO2 at 80 °C, yielding the product in just 3 minutes with a 95% yield. beilstein-journals.org

Aqueous Media and Ionic Liquid Applications

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Ionic liquids (ILs), which are salts with low melting points, are also considered green alternatives to traditional organic solvents because of their low vapor pressure and high thermal stability. chemmethod.com

The synthesis of various heterocyclic compounds, including those with an indole core, has been successfully performed in aqueous media. nih.gov For example, a domino Fischer indole reaction followed by an intramolecular cyclization to produce tetracyclic carbazoles has been efficiently carried out in water under microwave irradiation. rsc.org

Ionic liquids have been utilized both as solvents and catalysts in indole synthesis. researchgate.net Brønsted acidic ionic liquids have been shown to be effective catalysts for the Fischer indole synthesis. researchgate.net For instance, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been used in Friedel-Crafts alkylations. scirp.org The reaction of indole with aldehydes to form bis(indolyl)methanes has been studied extensively in various room-temperature ionic liquids under solvent-free conditions. nih.gov Furthermore, silica-grafted ionic liquids have been developed as recyclable heterogeneous catalysts for organic synthesis. scirp.org

Nanocatalyst Utilization

Nanocatalysts offer several advantages in organic synthesis, including high surface area, increased catalytic activity, and often, the ability to be easily recovered and reused. Their application in the synthesis of indole derivatives aligns with the principles of green chemistry.

Several types of nanocatalysts have been employed for the synthesis of bis(indolyl)methanes (BIMs) and other indole-related structures. beilstein-journals.org These include:

Ceria/vinylpyridine nanocomposites : Used for the synthesis of BIMs in methanol, achieving a 98% yield. The catalyst could be recovered and reused without significant loss of efficiency. beilstein-journals.org

Nano-TiO2 : This non-toxic and inexpensive nanocatalyst has been used under solvent-free conditions for the reaction of indole with various aldehydes, providing high yields in very short reaction times. beilstein-journals.orgmedjchem.com

Magnetic Nanoparticles : Copper-isatin Schiff base complexes supported on magnetic nanoparticles have been used as a catalyst in water, allowing for easy recovery of the catalyst using a magnet. beilstein-journals.org Yolk-shell nanocatalysts with a magnetic core have also been developed for the synthesis of spirooxindoles. tandfonline.com

Other Metal-Based Nanocatalysts : Zinc sulfide-zinc ferrite (B1171679) (ZnS-ZnFe2O4) nanocatalysts have been used for the synthesis of 2,4,5-trisubstituted-NH-imidazoles. rsc.org

The use of these nanocatalysts often allows for milder reaction conditions and higher efficiency compared to traditional catalysts. beilstein-journals.org

Multicomponent Reaction Strategies for Indole Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a new product that contains the essential parts of all the initial reactants. nih.gov MCRs are highly valued for their atom economy, efficiency, and ability to generate molecular diversity. researchgate.net

The Ugi four-component reaction (U-4CR) is a prominent MCR that has been utilized for the synthesis of complex molecules, including analogues of the natural product hemiasterlin (B1673049), which contains an indole moiety. rsc.org This strategy is less sensitive to steric hindrance than traditional peptide coupling, allowing for the creation of a wider range of derivatives. rsc.org For example, an indole-based analogue of hemiasterlin was synthesized using the U-4CR. rsc.org

Another powerful MCR is the Passerini reaction, which can be used to synthesize α-ketoamides, a key structural element in some protease inhibitors. nih.gov The combination of MCRs, such as an Ugi reaction followed by a Pictet-Spengler cyclization, has been used to assemble polycyclic indole alkaloid-type libraries from simple starting materials in just two steps. nih.gov Furthermore, MCRs have been employed in the synthesis of various heterocyclic systems, including piperidines, which can be fused to or substituted with indole rings. mdpi.com The development of novel MCRs continues to provide efficient pathways to complex indole-containing scaffolds. researchgate.net

Chemical Reactivity and Functionalization Strategies of 2 Propyl 1h Indole

Electrophilic Aromatic Substitution Patterns

The indole (B1671886) ring is a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). unimi.it For indole itself, the reaction rate for EAS is estimated to be approximately 10¹³ times greater than that of benzene (B151609). pearson.com The substitution typically occurs at the C-3 position, as the cationic intermediate (the Wheland intermediate or σ-complex) formed by attack at this site is thermodynamically more stable. stackexchange.comnih.gov This stability arises because the aromaticity of the benzene ring is preserved, and the positive charge can be delocalized over the nitrogen and the C-2 carbon. stackexchange.com

In 2-propyl-1H-indole, this inherent preference for C-3 substitution is further reinforced. The C-2 position is sterically blocked by the propyl group, and the electron-donating nature of the alkyl group increases the electron density at C-3, making it the primary site for electrophilic attack. ontosight.ai Common EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions are all expected to proceed with high regioselectivity at the C-3 position. rahacollege.co.inlibretexts.org

Nucleophilic Addition Reactions

While the indole ring itself is nucleophilic, it can participate in nucleophilic addition reactions, primarily through the nitrogen atom or the C-3 position. The N-H proton can be abstracted by a base, rendering the indole nitrogen a potent nucleophile for addition to electrophilic species. nih.govmasterorganicchemistry.com

A notable example is the base-catalyzed nucleophilic addition of indoles to activated olefins like vinylene carbonate. nih.gov In this reaction, the indole anion, generated in situ, attacks the double bond, leading to the formation of N-functionalized products. nih.gov

Similarly, the nucleophilic character of the C-3 position allows for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. libretexts.org This reaction adds the indole moiety to the β-carbon of the unsaturated system, driven by the formation of a stable enolate intermediate. libretexts.org While other organometallic reagents might attack the carbonyl carbon directly, diorganocopper reagents are known to favor conjugate addition. libretexts.org

Regioselective Functionalization of the Indole Nucleus

Targeted functionalization of the this compound scaffold is crucial for synthesizing derivatives with specific properties. Strategies have been developed to selectively modify the C-2, C-3, and N-1 positions, as well as the propyl side chain itself.

Direct functionalization at the C-2 position of this compound is challenging due to the existing propyl group. However, transition metal-catalyzed C-H activation provides a powerful tool for introducing new groups at this site, often requiring a directing group attached to the indole nitrogen. beilstein-journals.org For instance, palladium-catalyzed reactions can achieve C-2 functionalization by using a directing group, such as N-(2-pyridylmethyl), which coordinates to the metal center and positions it for C-H activation at the adjacent C-2 carbon. beilstein-journals.org Without a directing group, selectivity often favors the C-3 position. beilstein-journals.org Another approach involves synthesizing the indole ring from precursors that already contain the desired C-2 functionality alongside the propyl group. researchgate.net

The C-3 position is the most reactive and common site for functionalization. unimi.itstackexchange.com A variety of methods can be employed to introduce substituents at this position.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Alkylation | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone® | C-3 alkylated indoles | rsc.org |

| Alkenylation | Alkenes, PdCl₂, Cu(OAc)₂ | C-3 alkenylated indoles | beilstein-journals.org |

| Arylation | Arenes, Pd(TFA)₂, Cu(OAc)₂ | C-3 arylated indoles | beilstein-journals.org |

| Acylation | N-Fmoc d-alanyl chloride, MeMgBr | C-3 acyl indoles | acs.org |

These reactions leverage the high nucleophilicity of the C-3 carbon. For example, palladium-catalyzed alkenylation and arylation reactions proceed via a direct palladation at the C-3 position, followed by coupling with the respective partner. beilstein-journals.org

The nitrogen atom of the indole ring can be readily functionalized after deprotonation with a suitable base. This allows for the introduction of a wide range of alkyl, acyl, and aryl groups.

N-Alkylation: This is typically achieved by treating the indole with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), followed by the addition of an alkyl halide (e.g., 1-bromopropane). vulcanchem.comrsc.org

N-Acylation: The introduction of an acyl group can be accomplished using acyl chlorides or anhydrides in the presence of a base. clockss.org N-acylation can also influence the regioselectivity of subsequent reactions, for example, by directing arylation to the C-3 position. beilstein-journals.org

N-Arylation: Copper-catalyzed and palladium-catalyzed cross-coupling reactions are effective methods for forming N-aryl bonds. researchgate.net

These N-functionalization reactions are crucial as the substituent on the nitrogen can serve as a protecting group, a directing group for subsequent C-H functionalizations, or a key feature for biological activity. beilstein-journals.orgvulcanchem.com

Modification of the propyl group itself offers another avenue for creating diverse this compound derivatives. The methylene (B1212753) (-CH₂-) group directly attached to the indole ring is in a "benzylic-like" position, making it susceptible to radical and oxidative reactions.

Strategies for derivatization can include:

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic-like carbon.

Oxidation: Oxidation reactions can convert the methylene group into a carbonyl, forming a ketone.

Substitution: The propyl group can be functionalized prior to the indole synthesis. For example, using a chiral aminopropanol (B1366323) derivative allows for the construction of complex side chains, which can then be cyclized to form the indole core. acs.org This approach is valuable in medicinal chemistry for creating compounds with specific stereochemistry. acs.orgacs.org

Functionalization of the Benzene Ring

While the pyrrole (B145914) ring in indole, particularly the C-3 position, is the primary site for electrophilic attack due to its electron-rich nature, functionalization of the carbocyclic benzene ring is achievable under specific conditions. bhu.ac.in These reactions often require deactivation of the pyrrole moiety or the use of specialized catalytic systems to direct substitution to the C-4, C-5, C-6, or C-7 positions. For 2-alkylindoles such as this compound, where the C-2 position is occupied, electrophilic substitution still preferentially occurs at C-3. If both C-2 and C-3 are substituted, the electrophile typically attacks the C-6 position. bhu.ac.in However, by manipulating reaction conditions, the benzene ring can be targeted.

Nitration: The nitration of 2-alkylindoles under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, leads to substitution on the benzene ring, primarily at the C-5 position. bhu.ac.inchemcess.com This regioselectivity is attributed to the protonation of the highly reactive C-3 position in the strong acid, which forms an indolium cation. This deactivates the pyrrole ring towards further electrophilic attack, thereby directing the incoming nitronium ion (NO₂⁺) to the benzene portion of the molecule. bhu.ac.in Studies on 2-methylindole (B41428) show that nitration can yield 3,6-dinitro and 3,4,6-trinitro derivatives, indicating that substitution at C-4 and C-6 is also possible. acs.org

Sulfonation: The sulfonation of indole typically yields indole-3-sulfonic acid. uop.edu.pk However, reaction with oleum (B3057394) (fuming sulfuric acid) can lead to substitution at the C-5 position, yielding indole-5-sulfonic acid. shahucollegelatur.org.in More advanced electrochemical methods for the sulfonylation of indoles using inorganic sulfites have also been developed. doi.org

Halogenation: Directing halogenation to the benzene ring often requires protection of the indole nitrogen. For example, N-phenylsulfonylindole can undergo Friedel-Crafts acylation followed by reduction, and a subsequent bromination can occur at the C-5 position. researchgate.net The use of N-bromosuccinimide (NBS) in the presence of a catalyst can also facilitate bromination on the benzene ring of activated indoles. core.ac.uk

Friedel-Crafts Reactions: Friedel-Crafts acylation of indole derivatives can be directed to the benzene ring, though it can result in a mixture of products. For ethyl indole-2-carboxylate, acylation with highly reactive acyl chlorides using AlCl₃ as a catalyst can lead to substitution at the C-5 (major) and C-7 (minor) positions, leaving the C-3 position untouched. clockss.orgclockss.org The synthesis of 5-alkyl-1-(phenylsulfonyl)indoles has been achieved through C-5 acylation followed by reductive deoxygenation. researchgate.net

Metal-Catalyzed Borylation: A notable strategy for C-7 functionalization involves iridium-catalyzed borylation. This method provides a direct route to functionalize unprotected 2-substituted indoles at the C-7 position, a site that is typically difficult to access selectively. msu.edu

The following table summarizes key functionalization reactions on the benzene ring of indole derivatives.

| Reaction | Reagents/Catalyst | Position(s) | Compound Class |

| Nitration | HNO₃/H₂SO₄ | C-5 (primarily), C-4, C-6 | 2-Alkylindoles |

| Sulfonation | Oleum | C-5 | Indoles |

| Halogenation | NBS / Benzoyl Peroxide | Benzene Ring | Activated Indoles |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C-5, C-7 | Indole-2-carboxylates |

| Borylation | HBPin / Ir-catalyst | C-7 | 2-Substituted Indoles |

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of indole reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational and experimental studies have shed light on the complex pathways, including the involvement of radical species, the duality of reaction mechanisms, and the nature of transition states.

Radical Intermediates and Pathways

While many indole reactions are ionic, a significant number proceed through radical intermediates. The formation of these radicals can be initiated by various means, including photoredox catalysis or reaction with specific oxidizing agents.

Radical Addition: The addition of electron-deficient radicals to indoles shows a regioselectivity that contrasts with electrophilic additions. Density functional theory (DFT) calculations reveal that radicals such as the trifluoromethyl radical (•CF₃) add preferentially to the C-2 position. escholarship.org This preference is due to the formation of a more stable radical intermediate that benefits from benzylic stabilization, whereas electrophilic additions favor C-3 to form a more stable cation. escholarship.org

Reductive Dearomatization: Mechanistic studies of the reductive dearomative arylcarboxylation of indoles with CO₂ provide direct evidence for radical intermediates. The addition of TEMPO, a radical scavenger, significantly inhibited the reaction and led to the isolation of a TEMPO-radical adduct, confirming the involvement of a benzylic radical in the pathway. nih.gov

Cyclizations: Radical cyclization reactions involving indoles have been shown to proceed via additions to the C-2 or C-3 positions. soton.ac.uk In certain tin hydride-mediated cyclizations onto N-sulfonylindoles, the reaction proceeds with the ejection of a sulfonyl radical to form a transient imine intermediate, which is then reduced in situ. beilstein-journals.org

Peroxidation: The oxidation of indoles with reagents like copper(II) chloride or m-chloroperbenzoic acid is proposed to occur through electron transfer processes that generate indole radical cations as key intermediates. researchgate.net

Concerted vs. Dissociative Mechanistic Duality

For certain transformations, a single, straightforward mechanism is insufficient to describe the reaction pathway. Instead, a duality exists where multiple mechanisms, typically a concerted and a stepwise (dissociative) pathway, operate simultaneously. The predominant pathway can often be influenced by the electronic properties of the substrates and reagents. rsc.org

A clear example is the indolyl 1,3-heteroatom transposition (IHT) reaction. Isotope labeling experiments have demonstrated that the reaction proceeds through both a concerted pathway (involving a soton.ac.uksoton.ac.uk-sigmatropic rearrangement) and a dissociative pathway (involving cleavage to form an ion or radical pair intermediate). rsc.org The contribution of each pathway can be shifted by altering the electronic properties of the indole ring or the migrating group. For instance, incorporating an electron-withdrawing 5-bromo substituent on the indole backbone favors the concerted mechanism. rsc.org

This concept of mechanistic duality is also seen in other areas. The C-H functionalization of 3-carboxamide indoles with rhodium metallocarbenes is suggested to involve a concerted 1,2-acyl migration. nih.govchemrxiv.org In contrast, many Rh(II)-catalyzed C-H insertion reactions of indoles are proposed to be stepwise (dissociative), proceeding through zwitterionic ylide intermediates rather than a direct concerted insertion. acs.org Ligand substitution reactions in inorganic chemistry are also famously described as existing on a continuum between a concerted interchange (I) mechanism and a stepwise dissociative (D) mechanism. libretexts.org

Transition State Analyses

The regioselectivity and feasibility of chemical reactions are determined by the energetics of their transition states. Computational chemistry, particularly DFT, has become an indispensable tool for analyzing the transition states of indole reactions, providing insights that align with and explain experimental observations.

Predicting Regioselectivity: The long-standing question of why electrophiles preferentially attack the C-3 position of indole has been explored through transition state calculations. By directly computing the transition state for electrophilic attack (e.g., nitrosation), it can be shown that the activation barrier for attack at C-3 is lower than at C-2 or N-1. ic.ac.uk This approach is more direct than invoking the Hammond postulate to infer transition state properties from the stability of the Wheland intermediate, although analysis of the intermediate's stability also correctly predicts the C-3 preference. ic.ac.uk

Explaining Divergent Reactivity: In cases where regioselectivity deviates from the norm, transition state analysis can provide answers. For the electrophilic substitution of 3-acetyl-5-hydroxyindole, bromination occurs at C-6 while the Mannich reaction occurs at C-4. QM analysis revealed that the transition state for C-4 bromination is destabilized by steric hindrance from the 3-acetyl group. wuxiapptec.com Conversely, the transition state for the C-4 Mannich reaction is stabilized by a non-covalent interaction between the acetyl oxygen and the incoming iminium ion, explaining the switch in selectivity. wuxiapptec.com

Radical vs. Electrophilic Attack: DFT calculations have been used to rationalize the C-2 selectivity of radical additions to indoles. The transition state energy for the addition of an electron-deficient radical is lower at the C-2 position compared to the C-3 position. escholarship.org This lower energy barrier, leading to a more stable benzylic radical intermediate, explains the reversal of the typical C-3 selectivity seen in electrophilic reactions. escholarship.org

These analyses underscore the power of modern computational methods to dissect complex reaction mechanisms and provide a predictive framework for the functionalization of the indole scaffold.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-propyl-1H-indole in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, nine unique signals are expected. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The aromatic region (δ 6.9-7.6 ppm) contains signals for the five protons on the bicyclic ring system. The propyl group protons appear in the upfield region (δ 0.9-2.8 ppm).

The multiplicity of the signals for the propyl chain is particularly informative. nih.gov The terminal methyl (CH₃) protons appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene protons at the C-1' position, being adjacent to the aromatic ring and a CH₂ group, would present as a triplet. The central methylene protons at C-2' would show a more complex multiplet (often a sextet) as they are coupled to both the C-1' and C-3' protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | ~8.1 | broad singlet | 1H |

| H-7 | ~7.5-7.6 | doublet | 1H |

| H-4 | ~7.4-7.5 | doublet | 1H |

| H-6 | ~7.1-7.2 | triplet | 1H |

| H-5 | ~7.0-7.1 | triplet | 1H |

| H-3 | ~6.2-6.3 | singlet/triplet (fine) | 1H |

| H-1' (α-CH₂) | ~2.7-2.8 | triplet | 2H |

| H-2' (β-CH₂) | ~1.7-1.8 | multiplet (sextet) | 2H |

| H-3' (γ-CH₃) | ~0.9-1.0 | triplet | 3H |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all 11 carbon atoms of this compound are chemically distinct and should produce 11 unique signals. The chemical shifts are spread over a wide range, reflecting the different hybridization states (sp² for the indole ring, sp³ for the propyl chain). chemsrc.com Carbons of the indole ring typically resonate between δ 100 and 140 ppm, while the aliphatic carbons of the propyl group appear in the more shielded upfield region (δ 10-40 ppm). chemsrc.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~140-142 |

| C-7a | ~135-136 |

| C-3a | ~128-129 |

| C-4 | ~120-121 |

| C-6 | ~120-121 |

| C-5 | ~119-120 |

| C-7 | ~110-111 |

| C-3 | ~100-101 |

| C-1' (α-CH₂) | ~30-32 |

| C-2' (β-CH₂) | ~22-24 |

| C-3' (γ-CH₃) | ~13-14 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemsynthesis.com For this compound, key COSY cross-peaks would confirm the propyl chain's structure by showing correlations between H-1' and H-2', and between H-2' and H-3'. It would also help in assigning adjacent protons on the benzene (B151609) portion of the indole ring. chemsynthesis.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). chemsynthesis.com It allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons over two to four bonds. chemsynthesis.comnih.gov It is crucial for connecting different parts of the molecule, especially across quaternary (non-protonated) carbons. For this compound, the most critical HMBC correlation would be from the methylene protons of the propyl group at C-1' to the indole carbons C-2 and C-3, definitively proving the attachment of the propyl group at the C-2 position. nih.gov

Further structural confirmation can be achieved using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. bidepharm.com In the case of this compound, a NOESY spectrum would be expected to show a cross-peak between the protons on the C-1' methylene group of the propyl chain and the H-3 proton of the indole ring, confirming their spatial proximity and reinforcing the structural assignment.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the exact molecular weight and the fragmentation pattern, which offers clues about the molecule's structure. The molecular formula of this compound is C₁₁H₁₃N, corresponding to a molecular weight of approximately 159.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M•⁺) at a mass-to-charge ratio (m/z) of 159. This peak confirms the molecular weight of the compound.

The fragmentation of the molecular ion is highly predictable and provides structural confirmation. The bond between the C-1' and C-2' carbons of the propyl group is a benzylic-type position, making it susceptible to cleavage. The most prominent fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃, mass of 29 Da), which leads to the formation of a highly stable, resonance-stabilized cation at m/z 130. This fragment is often the most abundant peak in the spectrum (the base peak).

M•⁺ (m/z 159): The molecular ion.

[M - 29]⁺ (m/z 130): Loss of an ethyl radical (•C₂H₅) via benzylic-type cleavage. This is the expected base peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for the N-H group, aromatic C-H bonds, aliphatic C-H bonds, and the aromatic C=C bonds of the indole ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3400 | N-H Stretch | Indole N-H | Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium |

| ~2960-2850 | C-H Stretch | Aliphatic C-H (propyl) | Strong |

| ~1620-1580 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1460-1450 | C=C Stretch | Aromatic Ring | Strong |

| ~750-740 | C-H Bend (out-of-plane) | ortho-disubstituted benzene | Strong |

The presence of a sharp band around 3400 cm⁻¹ is indicative of the N-H bond, while strong absorptions just below 3000 cm⁻¹ confirm the aliphatic propyl group. Absorptions just above 3000 cm⁻¹ and in the 1620-1450 cm⁻¹ region are characteristic of the aromatic indole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible spectrum of this compound is primarily governed by the electronic transitions within the indole chromophore. The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. lkouniv.ac.in For indole and its alkyl derivatives, the key transitions observed are π→π* and, where applicable, n→π*. lkouniv.ac.in

The indole system features a conjugated π-electron system, which gives rise to intense π→π* absorption bands. Typically, indole derivatives exhibit two main absorption bands in the UV region. up.ac.za The primary band, often found at lower wavelengths (around 200-225 nm), and a secondary band at longer wavelengths (around 260-290 nm). up.ac.za The presence of an alkyl group, such as the propyl substituent at the C2 position, generally results in a minor bathochromic (red) shift of these absorption maxima compared to the parent indole molecule. This effect is due to the electron-donating nature of the alkyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. lkouniv.ac.in

In a study involving various 2-alkylindoles, it was noted that their UV spectra are characteristic of the indole nucleus. rsc.org For instance, the UV spectrum of α-OH-S230, a complex 2-hexylindole derivative, shows a λmax at 311 nm, while its glucuronide metabolite, where the indole ring is unaltered, has a λmax at 305 nm. nih.gov These transitions are characteristic of the extensive conjugation within the indole moiety.

The electronic transitions in organic molecules like indoles are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). lkouniv.ac.in For this compound, these transitions would be:

π → π transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* While the indole nitrogen has a lone pair (n electrons), its participation in the aromatic sextet reduces the likelihood of a distinct n→π* transition compared to systems with non-aromatic heteroatoms.

The solvent environment can influence the position of these absorption bands. Polar solvents may cause shifts in λmax depending on the nature of the electronic transition.

X-ray Crystallography and Single Crystal Diffraction Studies

Determination of Molecular Conformation and Bond Parameters

X-ray diffraction studies on indole analogues confirm that the indole ring system is essentially planar. sci-hub.senih.gov In the case of 6-nitro-2-propyl-1H-indole, there are two independent molecules in the asymmetric unit which primarily differ in the conformation of the propyl substituent. researchgate.net This indicates that the propyl chain has rotational freedom and can adopt different orientations to optimize crystal packing.

The bond lengths and angles within the indole core are expected to be within the normal ranges reported for other indole derivatives. sci-hub.se For example, crystallographic analysis of various indole compounds reveals characteristic bond lengths for the fused heterocyclic system. sci-hub.seacs.orgiucr.org The conformation of the propyl group relative to the indole plane is a key parameter. In other N-propyl or C-propyl substituted indoles, the propyl group is often observed to be twisted relative to the plane of the indole ring to minimize steric hindrance. acs.org

Table 1: Representative Crystallographic Data for an Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: Data is generalized from related indole structures for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯π Interactions)

The solid-state structure of this compound is stabilized by a network of non-covalent intermolecular interactions. The most significant of these is the hydrogen bond formed by the indole N-H group.

N-H⋯π Interactions: The N-H group of the indole ring can act as a hydrogen bond donor, with the electron-rich π system of an adjacent indole ring acting as the acceptor. This N-H⋯π interaction is a well-documented and crucial stabilizing force in the crystal structures of many indole derivatives, often leading to the formation of chains or dimers. acs.orgnih.gov

π-π Stacking: The planar aromatic surfaces of the indole rings can stack on top of each other, contributing to crystal stability through π-π interactions. researchgate.netacs.org

C-H⋯O and C-H⋯π Interactions: In derivatives containing other functional groups like carbonyls, C-H⋯O hydrogen bonds are common. researchgate.netrsc.org Additionally, weaker C-H⋯π interactions, where C-H bonds from the propyl group or the aromatic ring interact with the π-face of a neighboring molecule, further consolidate the crystal packing. nih.govrsc.org

In the structure of 6-nitro-2-propyl-1H-indole, N-H⋯O, C-H⋯O, and π–π interactions are all observed, creating a robust supramolecular assembly. researchgate.net For this compound, which lacks the nitro group's oxygen atoms, the N-H⋯π and C-H⋯π interactions would be the predominant forces alongside π-π stacking.

Investigation of Crystal Packing and Supramolecular Assembly

These primary structures then arrange themselves in three dimensions, stabilized by weaker forces like C-H⋯π and π-π stacking interactions. For instance, in one indole derivative, N-H⋯π interactions generate chains, which are then reinforced by C-H⋯π bonds to form sheets. nih.gov In the case of 6-nitro-2-propyl-1H-indole, the combination of N-H⋯O, C-H⋯O, and π–π interactions results in a defined supramolecular assembly. researchgate.net The flexible propyl group can adapt its conformation to fit into the crystal lattice, a phenomenon also observed in other alkyl-substituted indoles. researchgate.netrsc.org This adaptability can sometimes lead to polymorphism, where the same compound crystallizes in different forms with distinct packing arrangements. rsc.org The destruction of these ordered crystalline structures through mechanical force can lead to changes in physical properties, such as fluorescence. rsc.org

Computational and Theoretical Chemistry Studies of 2 Propyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of properties for organic molecules, including those in the indole (B1671886) family.

A fundamental step in any computational analysis is geometry optimization, which determines the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. arxiv.org For 2-propyl-1H-indole, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is found. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G+(d,p), are effective for this purpose. americanelements.comresearchgate.net

The optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole ring and the orientation of the propyl group relative to it would be established. mdpi.com The electronic structure, which describes the distribution and energy of electrons, is determined simultaneously. Key outputs include the total energy of the molecule, the dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a specific published study on this compound.)

| Parameter | Description | Illustrative Value |

| Bond Lengths | ||

| N1-C2 | Bond between indole nitrogen and carbon C2 | ~1.38 Å |

| C2-C3 | Bond between carbons C2 and C3 of the pyrrole (B145914) ring | ~1.37 Å |

| C2-C(propyl) | Bond connecting the propyl group to the indole ring | ~1.51 Å |

| Bond Angles | ||

| N1-C2-C3 | Angle within the five-membered ring | ~108° |

| C3-C2-C(propyl) | Angle defining the propyl group's position | ~129° |

| Dihedral Angles | ||

| C3-C2-C(propyl)-C(propyl) | Torsion angle of the propyl chain | Varies based on conformation |

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

For this compound, theoretical ¹H and ¹³C NMR spectra can be simulated. These calculations provide chemical shift values (δ) for each unique hydrogen and carbon atom in the molecule. By comparing the predicted spectrum with an experimentally obtained one, a high degree of confidence in the structural assignment can be achieved. mdpi.commdpi.com Machine learning models trained on DFT-calculated data are also emerging as a rapid and accurate alternative for predicting NMR spectra. nih.gov

Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (Note: This table illustrates the concept. Experimental values can vary with solvent and conditions, and predicted values depend on the level of theory.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole Ring | ||

| N1-H | ~8.0 | - |

| C3-H | ~6.3 | ~100.5 |

| C4-H | ~7.5 | ~120.8 |

| C7-H | ~7.6 | ~111.0 |

| Propyl Group | ||

| -CH₂- | ~2.7 | ~31.5 |

| -CH₂- | ~1.7 | ~22.5 |

| -CH₃ | ~1.0 | ~13.9 |

DFT is a powerful tool for investigating chemical reactions at a molecular level. By mapping the potential energy surface, researchers can elucidate detailed reaction mechanisms, identify intermediate structures, and calculate the energy of transition states. escholarship.org This information is critical for understanding reaction kinetics and predicting product outcomes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. jst.go.jp This technique is particularly useful for analyzing the conformational flexibility of molecules and their interactions with their environment, such as a solvent. copernicus.org

For this compound, MD simulations could provide insight into the dynamic behavior of the propyl chain. The chain can adopt various conformations through rotation around its single bonds, and MD simulations would reveal the preferred orientations and the energy barriers between them. This is important for understanding how the molecule might fit into a receptor site or interact with other molecules. While MD simulations have been used to study the interaction of other indole derivatives with biological targets, specific conformational studies on this compound are not found in the reviewed literature. jst.go.jpresearchgate.net

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energies and spatial distributions of these orbitals, which can be calculated using DFT, are key indicators of a molecule's reactivity. malayajournal.org

The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). libretexts.org For an indole derivative, the HOMO is typically distributed across the π-system of the bicyclic ring, making it susceptible to electrophilic attack, most commonly at the C3 position. The LUMO is also generally located over the aromatic system.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter; a smaller gap suggests higher reactivity. malayajournal.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's stability and reactive nature. For this compound, the electron-donating propyl group at the C2 position would be expected to slightly raise the energy of the HOMO, potentially increasing its nucleophilicity compared to the unsubstituted indole.

Illustrative FMO-Derived Reactivity Descriptors for this compound (Note: These values are for illustrative purposes to show the type of data generated from FMO analysis.)

| Parameter | Formula | Description | Illustrative Value |

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital | -5.20 eV |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.15 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability | 5.05 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution | 2.525 eV |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Represents the "escaping tendency" of electrons | -2.675 eV |

| Electrophilicity (ω) | μ² / (2η) | Index for global electrophilic nature | 1.42 eV |

Role of 2 Propyl 1h Indole As a Synthetic Intermediate and Chemical Scaffold in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The indole (B1671886) ring system is a fundamental component of many naturally occurring and synthetically important molecules, including alkaloids and various drugs. rsc.orgnih.gov 2-Propyl-1H-indole, as a substituted indole, acts as a starting point for constructing more elaborate heterocyclic frameworks. rsc.orgdergipark.org.tr

Key synthetic transformations involving this compound include:

Fischer Indole Synthesis: This classic method can be adapted to produce this compound by reacting phenylhydrazine (B124118) with an appropriate ketone or aldehyde. ontosight.airsc.org This foundational reaction opens the door to a vast number of indole derivatives.

Cyclization Reactions: The indole nucleus can undergo various cyclization reactions. For instance, derivatives of this compound can be used to construct fused heterocyclic systems, which are common motifs in biologically active compounds. organic-chemistry.orgorgsyn.org

Cross-Coupling Reactions: The indole ring can be functionalized through modern cross-coupling reactions, allowing for the attachment of various substituents and the formation of complex molecular architectures.

Scaffold for Derivatization in Structure-Activity Relationship (SAR) Investigations

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount for designing effective drugs. researchgate.net this compound provides a valuable scaffold for such investigations. acs.org The indole core itself is known to interact with numerous biological targets. mdpi.com

By systematically modifying the this compound structure, chemists can explore how different functional groups influence a compound's properties. Key areas for modification include:

The Indole Nitrogen (N1): The hydrogen atom on the indole nitrogen can be replaced with various substituents to alter the compound's polarity, solubility, and binding interactions.

The Propyl Group (C2): The length and branching of the alkyl chain at the C2 position can be varied to fine-tune the molecule's lipophilicity, which affects its ability to cross cell membranes. vulcanchem.com

The Benzene (B151609) Ring: Substituents can be introduced onto the benzene portion of the indole ring to modulate electronic properties and create additional points of interaction with biological targets.

A notable example of SAR studies involving indole scaffolds is the development of allosteric modulators for the cannabinoid receptor 1 (CB1). Research has shown that modifications to the indole-2-carboxamide scaffold, including the alkyl chain at the C3-position and substituents on the phenyl ring, significantly impact the compound's binding affinity and cooperativity. nih.govacs.org

Building Block in Multistep Organic Syntheses

The reactivity of the this compound nucleus makes it a versatile building block in lengthy, multistep synthetic sequences. chemistrydocs.com Its ability to undergo a variety of chemical transformations allows for its incorporation into complex target molecules. jpionline.org

The indole ring is electron-rich, making the C3 position particularly susceptible to electrophilic attack. bhu.ac.in This reactivity can be harnessed to introduce a wide range of functional groups. Furthermore, the nitrogen atom can be protected and deprotected, allowing for selective reactions at other parts of the molecule. bhu.ac.in

The use of this compound and its derivatives as building blocks is evident in the synthesis of various biologically active compounds, including those with potential anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com

Application in Materials Chemistry Research

The unique photophysical and electronic properties of the indole ring have led to its exploration in the field of materials chemistry. researchgate.net Indole-containing polymers and small molecules have shown potential for use in various applications.

One area of research involves the incorporation of indole derivatives into polymers for gene delivery. The hydrophobic nature of the indole moiety can be balanced with hydrophilic components to create polymers that can effectively bind and deliver nucleic acids. rsc.org Fluorination of the indole ring has been investigated as a strategy to fine-tune the hydrophobicity and improve the performance of these gene carriers. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-propyl-1H-indole in academic research?

The Fischer indole synthesis is widely used for indole derivatives, involving cyclization of arylhydrazones with ketones or aldehydes under acidic conditions. For 2-propyl substitution, propionaldehyde or related ketones can serve as precursors. Post-synthesis purification via silica gel column chromatography (using solvents like ethyl acetate/hexane) ensures high purity . Alternative methods include N-alkylation of indole scaffolds using propyl halides, though regioselectivity must be carefully controlled to avoid byproducts .

Q. How should researchers characterize the structural properties of this compound?

- NMR Spectroscopy : and NMR (in CDCl or DMSO-d) confirm substitution patterns and propyl chain integration.

- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves bond angles and coplanarity of the indole ring system.

- HPLC : Validates purity (>98%) and monitors reaction progress .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in airtight containers in cool, dry environments to prevent degradation.

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Employ fume hoods to minimize inhalation of aerosols during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

SAR studies require systematic modification at key positions (e.g., 1-, 3-, or 5-substitutions) to assess bioactivity changes. For example:

- 1-Position : Introduce alkyl or aryl groups to modulate lipophilicity.

- 3-Position : Attach electron-withdrawing/donating groups to alter electronic properties.

- 5-Position : Functionalize with halogens or amines for target-specific interactions. Validate changes using in vitro assays (e.g., enzyme inhibition) and correlate with computational docking results .

Q. What strategies resolve contradictions in reported bioactivity data of indole derivatives?

- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent systems) to isolate variable impacts.

- Data Triangulation : Combine results from orthogonal methods (e.g., SPR, ITC, and fluorescence quenching) to confirm binding affinities.

- Meta-Analysis : Compare crystallographic data (e.g., Protein Data Bank entries) with molecular docking predictions to reconcile discrepancies .

Q. How can computational modeling improve the design of this compound-based therapeutics?

- Molecular Docking : Use tools like AutoDock Vina with high-resolution protein structures (e.g., from PDB) to predict binding modes.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (GROMACS/AMBER).

- QSAR Models : Train regression models on datasets linking substituent properties (logP, polar surface area) to activity .

Methodological Considerations

- Data Documentation : Record synthetic conditions (catalyst, solvent, temperature), spectroscopic parameters, and assay protocols in detail to ensure reproducibility .

- Crystallographic Refinement : Use SHELXL for small-molecule refinement, ensuring R-factor convergence below 5% for high-confidence structural models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.